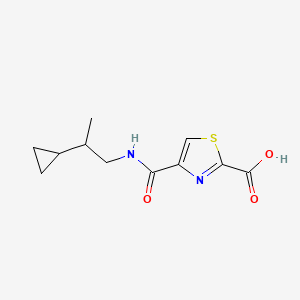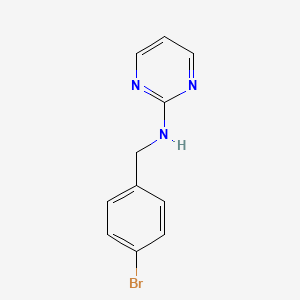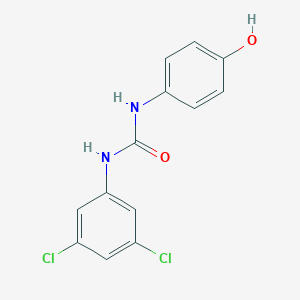![molecular formula C15H18FNO4 B6632528 N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-6-hydroxybenzamide](/img/structure/B6632528.png)
N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-6-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-6-hydroxybenzamide, also known as DFHBI, is a fluorescent molecule that has gained popularity in scientific research for its unique properties. It is commonly used as a probe for RNA detection in live cells and has been found to have potential applications in the field of bioimaging.
作用機序
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-6-hydroxybenzamide involves the binding of the molecule to RNA. This compound has been found to bind to the stem-loop structure of RNA molecules, resulting in a conformational change that leads to the activation of the fluorescent signal. The binding of this compound to RNA is reversible, allowing for the detection of RNA in live cells.
Biochemical and Physiological Effects
This compound has been found to have no significant biochemical or physiological effects on cells. It does not interfere with cellular processes and has been shown to be non-toxic to cells. This property of this compound makes it an ideal probe for RNA detection in live cells.
実験室実験の利点と制限
N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-6-hydroxybenzamide has several advantages for lab experiments. It is a highly specific probe for RNA detection and can be used in live cells. It has a high signal-to-noise ratio, allowing for the detection of low levels of RNA. This compound is also compatible with a wide range of microscopy techniques, including confocal microscopy and two-photon microscopy.
However, this compound also has some limitations for lab experiments. It requires specialized knowledge and equipment for synthesis and handling. The fluorescent signal of this compound is sensitive to environmental factors such as pH and temperature, which can affect the accuracy of RNA detection. This compound is also limited to the detection of RNA molecules with specific stem-loop structures, which may not be present in all RNA molecules.
将来の方向性
N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-6-hydroxybenzamide has potential applications in the field of bioimaging beyond RNA detection. Future research could explore the use of this compound as a probe for other biomolecules, such as proteins and lipids. The synthesis method of this compound could also be optimized to improve its efficiency and yield. Additionally, this compound could be modified to increase its stability and reduce its sensitivity to environmental factors, improving its accuracy for RNA detection.
Conclusion
This compound is a unique fluorescent molecule that has gained popularity in scientific research for its specific binding to RNA molecules. Its properties make it an ideal probe for RNA detection in live cells. While this compound has some limitations, it has potential applications in the field of bioimaging beyond RNA detection. Future research could explore the use of this compound as a probe for other biomolecules, improving its accuracy and expanding its applications.
合成法
N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-6-hydroxybenzamide can be synthesized through a multistep reaction that involves the condensation of 2-fluoro-6-hydroxybenzoic acid with 1,4-dioxaspiro[4.5]decan-8-one. The resulting product is then further modified to produce this compound. The synthesis method of this compound is complex and requires specialized knowledge and equipment.
科学的研究の応用
N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-6-hydroxybenzamide has been widely used in scientific research as a probe for RNA detection in live cells. It has been found to bind specifically to RNA molecules, resulting in a fluorescent signal that can be detected using microscopy. This property of this compound has enabled researchers to visualize RNA in real-time, providing insights into RNA dynamics and function.
特性
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-6-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c16-11-2-1-3-12(18)13(11)14(19)17-10-4-6-15(7-5-10)20-8-9-21-15/h1-3,10,18H,4-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHPNSWWOAUZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NC(=O)C3=C(C=CC=C3F)O)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B6632452.png)
![6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6632458.png)


![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B6632487.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide](/img/structure/B6632504.png)




![4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B6632521.png)

![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide](/img/structure/B6632546.png)
